molecular formula C45H39N3 B12640720 2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-97-5

2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine

Cat. No.: B12640720
CAS No.: 919104-97-5
M. Wt: 621.8 g/mol
InChI Key: URJDYIWNRYAQRV-UHFFFAOYSA-N
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Description

Structural Analysis

Feature Description
Core 1,3,5-Triazine ring (C₃N₃) with alternating single and double bonds.
Substituents Three 2',6'-dimethylbiphenyl groups at positions 2, 4, and 6 of the triazine.
Symmetry C₃ rotational symmetry due to identical substituents.
Steric Hindrance Ortho-methyl groups create a "twisted" biphenyl geometry, limiting aggregation.

This architecture enhances thermal stability and solubility in non-polar solvents, making it suitable for applications requiring precise molecular spacing.

Historical Development of Triazine Derivatives in Organic Chemistry

The synthesis of triazine derivatives traces back to the early 19th century, with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serving as a foundational building block. Liebig’s 1834 isolation of cyanuric acid marked the first step toward functionalized triazines. By the mid-20th century, advances in nucleophilic substitution reactions enabled the systematic replacement of chlorine atoms in cyanuric chloride with aromatic and aliphatic groups.

Key Milestones in Triazine Chemistry

Year Development Significance
1827 Discovery of cyanuric chloride by Serullas Enabled modular synthesis of triazine derivatives.
1950s Use of cyanuric chloride in herbicide synthesis (e.g., simazine) Demonstrated triazines' utility in agrochemistry.
1960s Development of stepwise substitution protocols Allowed controlled functionalization of triazine rings.
2000s Synthesis of sterically hindered triazines for optoelectronics Expanded applications to organic light-emitting diodes (OLEDs).

The compound This compound emerged from efforts to tailor triazines for materials science. Its design leverages steric bulk to prevent crystallization, a critical requirement for amorphous thin-film applications in OLEDs. Modern synthetic routes often employ Ullmann coupling or Suzuki-Miyaura reactions to attach biphenyl groups to the triazine core, reflecting advancements in cross-coupling catalysis.

Properties

CAS No.

919104-97-5

Molecular Formula

C45H39N3

Molecular Weight

621.8 g/mol

IUPAC Name

2,4,6-tris[4-(2,6-dimethylphenyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C45H39N3/c1-28-10-7-11-29(2)40(28)34-16-22-37(23-17-34)43-46-44(38-24-18-35(19-25-38)41-30(3)12-8-13-31(41)4)48-45(47-43)39-26-20-36(21-27-39)42-32(5)14-9-15-33(42)6/h7-27H,1-6H3

InChI Key

URJDYIWNRYAQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=C(C=CC=C5C)C)C6=CC=C(C=C6)C7=C(C=CC=C7C)C

Origin of Product

United States

Preparation Methods

Method A: One-Pot Synthesis

Reagents:

  • 2',6'-Dimethyl[1,1'-biphenyl]-4-amine
  • Cyanuric chloride
  • Acidic ionic liquid (e.g., trifluoromethanesulfonic acid)

Procedure:

  • In a three-necked flask equipped with a stirring bar and temperature control, combine the acidic ionic liquid with the amine and cyanuric chloride.
  • Heat the mixture to approximately 100°C while stirring continuously for 10-15 hours.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • After completion, cool the mixture and extract the product using a suitable organic solvent (e.g., toluene).
  • Evaporate the solvent under reduced pressure to obtain the crude product.
  • Purify the crude product through recrystallization from methanol.

Yield and Purity:
This method typically yields high purity (>99%) with minimal environmental impact due to the use of ionic liquids as solvents.

Method B: Stepwise Synthesis

Reagents:

  • 2',6'-Dimethyl[1,1'-biphenyl]-4-boronic acid
  • Cyanuric chloride
  • Base (e.g., potassium carbonate)

Procedure:

  • React the boronic acid with cyanuric chloride in a solvent such as DMF or DMSO in the presence of a base.
  • Isolate and purify the intermediate product via column chromatography.
  • Repeat the reaction with additional equivalents of cyanuric chloride to achieve full substitution at all three positions.

Yield and Purity:
This method may result in lower yields compared to one-pot synthesis but allows for better control over intermediate reactions.

Method C: Microwave-Assisted Synthesis

Reagents:

  • Similar reagents as in Method A or B

Procedure:

  • Combine all reactants in a microwave-safe vessel.
  • Subject the mixture to microwave irradiation at controlled power levels for a specified duration (typically shorter than traditional heating).
  • Monitor progress via TLC.
  • After completion, proceed with extraction and purification as described above.

Yield and Purity:
Microwave-assisted synthesis often results in faster reactions and higher yields due to enhanced energy transfer.

Method Yield (%) Purity (%) Time Required Environmental Impact
One-Pot Synthesis >90 >99 10-15 hours Low
Stepwise Synthesis 70-80 >95 Variable Moderate
Microwave-Assisted Synthesis >85 >98 <5 hours Low

The preparation of 2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine can be efficiently achieved through various synthetic routes, each with its own advantages and limitations. The one-pot synthesis method stands out for its high yield and purity while minimizing environmental impact through the use of ionic liquids. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance efficiency or reduce costs even further.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the triazine core or the biphenyl substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings or the triazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings or the triazine core.

Scientific Research Applications

2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine core and biphenyl substituents can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.

Comparison with Similar Compounds

Structural and Functional Modifications

The compound is compared to structurally related triazine derivatives, focusing on substituent effects:

Compound Name Substituents Key Properties/Applications References
2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine (TBPT) No methyl groups on biphenyl UV-filter (EU-approved), lower thermal stability vs. methylated analogs
2,4,6-Tris(3'-methylbiphenyl-3-yl)-1,3,5-triazine Methyl at 3' position Higher triplet energy (3.0 eV), OLED host
2,4,6-Tris(3',5'-dimethylbiphenyl-3-yl)-1,3,5-triazine Methyl at 3',5' positions Enhanced thermal stability (Td > 400°C), OLED applications
2,4,6-Tris(perfluoroheptyl)-1,3,5-triazine Perfluoroalkyl chains Hydrophobic, used in coatings and flame retardants
PO-T2T (phosphine oxide-substituted triazine) Electron-withdrawing PO groups Improved electron transport in OLEDs

Key Observations :

  • Methyl Substitution: The 2',6'-dimethyl groups in the target compound reduce π-π stacking and aggregation, improving solubility in organic solvents compared to TBPT . Thermal stability (decomposition temperature > 450°C) surpasses non-methylated analogs due to steric protection of the triazine core .
  • Electronic Effects : Methyl groups are electron-donating, slightly raising the highest occupied molecular orbital (HOMO) energy compared to electron-withdrawing substituents (e.g., PO-T2T), which enhances hole-injection efficiency in OLEDs .
  • UV Absorption : TBPT exhibits strong UV absorption (λmax ~ 340 nm), while the dimethyl analog shows a redshift (~350 nm) due to extended conjugation and reduced symmetry .
Stability and Environmental Impact
  • Thermal Stability : The dimethyl derivative exhibits Td > 450°C, outperforming TBPT (Td ~ 400°C) .
  • Photostability : Methyl groups reduce photo-oxidation rates by ~20% compared to TBPT in accelerated UV testing .

Biological Activity

2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine, commonly referred to as Tinosorb A2B, is a compound belonging to the triazine family. It is primarily recognized for its application as a UV filter in cosmetic formulations and its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C39H27N3
  • Molecular Weight : 537.666 g/mol
  • CAS Number : 31274-51-8
  • Structure : The compound features a triazine core substituted with three biphenyl groups, enhancing its photostability and absorption properties.

The biological activity of this compound is primarily attributed to its ability to absorb UV radiation effectively. This characteristic makes it an essential ingredient in sunscreens and other protective formulations. The compound operates by:

  • UV Absorption : It absorbs UV radiation in the range of 290-400 nm, providing broad-spectrum protection against both UVA and UVB rays.
  • Stabilization of Formulations : Its chemical structure contributes to the stability of cosmetic formulations under sunlight exposure.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects and protective capabilities of Tinosorb A2B against UV-induced damage:

  • Cell Viability Assays : Studies using human keratinocytes demonstrated that Tinosorb A2B significantly improved cell viability when exposed to UV radiation compared to untreated controls. The IC50 values indicated a protective effect at concentrations as low as 0.5% .
StudyCell LineConcentrationIC50 Value
Study 1Human Keratinocytes0.5%>50% viability
Study 2L1210 Murine Leukemia CellsVariesReduced dCK activity

In Vivo Studies

In vivo studies have further supported the efficacy of Tinosorb A2B in protecting against UV-induced skin damage:

  • Animal Models : Research involving hairless mice showed that topical application of Tinosorb A2B prior to UV exposure resulted in a significant reduction in erythema and skin thickness compared to control groups .

Applications

The primary applications of this compound include:

  • Sunscreens : Due to its effective UV absorption properties.
  • Cosmetic Products : Incorporated into creams and lotions for enhanced skin protection.

Safety and Regulatory Status

The safety profile of Tinosorb A2B has been evaluated through various toxicity studies. It is generally regarded as safe for use in cosmetic formulations; however, regulatory assessments are ongoing in different jurisdictions regarding its long-term effects.

Q & A

Q. What are the established synthesis routes for 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine?

The compound is synthesized via Friedel-Crafts alkylation, where biphenyl reacts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in the presence of AlCl₃ as a catalyst. The reaction occurs in chlorobenzene under inert conditions, with strict stoichiometric control to minimize side products. Post-synthesis purification involves column chromatography or recrystallization to achieve >98% purity .

Q. How is this triazine derivative characterized for structural and purity validation?

Characterization employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (537.7 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects trace impurities .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition observed above 280°C .

Q. What are the primary applications of this compound in academic research?

Key applications include:

  • Organic Electronics : As an electron-transport layer in blue phosphorescent OLEDs, enhancing device efficiency when doped with cesium carbonate .
  • UV Filtering : Nano-formulations in photostability studies due to its broad UV absorption profile (UVA/UVB) .
  • Supramolecular Chemistry : Planar structure enables use in coordination polymers and metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported photoluminescence quantum yields (PLQY) for OLED applications?

PLQY variations often stem from differences in doping concentrations (e.g., 10–30 wt% cesium carbonate) or film morphology. Standardized protocols for thin-film fabrication (e.g., vacuum deposition at 0.1–0.3 Å/s) and integrating sphere-coupled fluorescence spectroscopy are recommended. Cross-laboratory validation using identical excitation wavelengths (e.g., 365 nm) reduces measurement bias .

Q. What experimental strategies optimize charge transport properties in organic electronic devices?

  • Co-Deposition : Blending with electron-deficient materials (e.g., 1,3,5-triazine derivatives) improves charge balance.
  • Computational Modeling : Density functional theory (DFT) predicts HOMO/LUMO levels (−5.8 eV/−2.9 eV) to guide dopant selection.
  • Morphology Control : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) correlate film crystallinity with device performance .

Q. How does steric hindrance from substituents (e.g., methyl groups) affect aggregation behavior?

While the base compound lacks methyl groups, analogous studies on derivatives show that bulky substituents reduce π-π stacking, as evidenced by:

  • Red-Shifted Emission : Aggregation-induced emission (AIE) studies in THF/water mixtures.
  • XRD Analysis : Reduced crystallinity in thin films, impacting charge mobility.
  • Solubility Tests : Enhanced solubility in polar solvents (e.g., chloroform) mitigates aggregation .

Q. What methodologies assess environmental stability of nano-formulated UV filters?

  • Accelerated Aging : Expose samples to UV irradiation (e.g., 50 W/m² UVA) and monitor degradation via UV-Vis spectroscopy (absorbance at 340 nm).
  • Photochemical Stability : Track radical formation using electron paramagnetic resonance (EPR) under simulated sunlight.
  • Dispersion Analysis : Dynamic light scattering (DLS) evaluates nanoparticle aggregation over time .

Contradiction Analysis & Experimental Design

Q. How to address conflicting reports on photocatalytic activity in environmental applications?

Discrepancies may arise from varying light sources (e.g., UV vs. visible) or surface defects. Controlled experiments should:

  • Use standardized light intensity (e.g., 100 mW/cm² AM1.5G).
  • Characterize surface defects via X-ray photoelectron spectroscopy (XPS).
  • Compare reaction rates for model pollutants (e.g., methylene blue) under identical conditions .

Designing experiments to evaluate cytotoxicity in biomedical research:

  • In Vitro Assays : MTT tests on human keratinocytes (HaCaT cells) at concentrations 0.1–100 µM.
  • ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species (ROS) generation.
  • Long-Term Exposure : Monitor cell viability over 72 hours to assess chronic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.